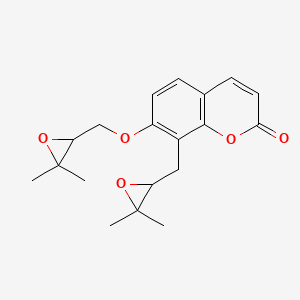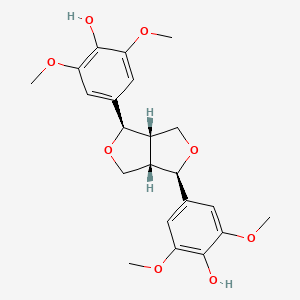
(-)-丁香树脂醇
描述
(-)-syringaresinol is the (7beta,7'beta,8beta,8'beta)-stereoisomer of syringaresinol. It is an enantiomer of a (+)-syringaresinol.
(-)-Syringaresinol is a natural product found in Magnolia officinalis, Cinnamomum kotoense, and other organisms with data available.
科学研究应用
抗氧化特性
(-)-丁香树脂醇具有强大的抗氧化活性。它可以清除自由基,减少氧化应激,保护细胞免受损伤。 研究人员正在探索其在预防与年龄相关的疾病、癌症和神经退行性疾病方面的潜在应用 {svg_1}.
抗炎作用
研究表明,(-)-丁香树脂醇具有抗炎特性。 它可以调节炎症通路,使其与关节炎、炎症性肠病和皮肤疾病等疾病相关 {svg_2}.
心血管健康
(-)-丁香树脂醇可能有助于心血管健康。它具有血管扩张作用,可能改善血流并降低高血压。 研究人员正在研究其在预防心脏病和中风方面的作用 {svg_3}.
抗癌潜力
(-)-丁香树脂醇显示出作为抗癌剂的潜力。它可以抑制肿瘤生长,诱导细胞凋亡(程序性细胞死亡),并干扰癌细胞的信号通路。 正在进行的研究探索其在各种癌症类型中的应用 {svg_4}.
皮肤健康和化妆品
由于其抗氧化和抗炎特性,(-)-丁香树脂醇在护肤产品中得到应用。 它可以保护皮肤免受紫外线造成的损伤,减少皱纹,改善整体皮肤健康 {svg_5}.
神经保护
新兴证据表明,(-)-丁香树脂醇具有神经保护作用。 它可以增强认知功能,保护神经元,并减轻阿尔茨海默病和帕金森病等神经退行性疾病 {svg_6}.
这些应用突出了 (-)-丁香树脂醇在各个科学领域的多方面潜力。研究人员继续探索其作用机制和治疗益处。 请记住,虽然 (-)-丁香树脂醇显示出前景,但还需要进一步的研究才能完全了解其临床应用 {svg_7}. 如果你想了解更多关于某个特定领域的详细资料,请随时提问!
属性
IUPAC Name |
4-[(3R,3aS,6R,6aS)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3/t13-,14-,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWMJRJXZMEZLD-WRMVBYCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC(=C(C(=C4)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316029 | |
| Record name | (-)-Syringaresinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6216-81-5 | |
| Record name | (-)-Syringaresinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6216-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Syringaresinol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006216815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Syringaresinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SYRINGARESINOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD6NNG8CM5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary biological target of (-)-Syringaresinol (SAG)?
A1: (-)-Syringaresinol has been shown to inhibit all three monoamine transporters: the dopamine transporter, the norepinephrine transporter, and the serotonin transporter [].
Q2: How does (-)-Syringaresinol interact with monoamine transporters?
A2: Computational studies suggest that (-)-Syringaresinol binds to an allosteric site (S2) in monoamine transporters, distinct from the central binding site (S1) where conventional antidepressants bind []. This allosteric site is an aromatic pocket within the scaffold domain of the transporter's extracellular vestibule, connected to the central site [].
Q3: What is the consequence of (-)-Syringaresinol binding to the allosteric site of monoamine transporters?
A3: Binding of (-)-Syringaresinol to the allosteric site stabilizes a conformation of the serotonin transporter where both the extracellular and cytoplasmic pathways are closed. This binding ultimately inhibits the transport of monoamines [].
Q4: Are there any mutagenesis studies supporting the binding of (-)-Syringaresinol to the allosteric site?
A4: Yes, mutagenesis studies on residues in both the allosteric and orthosteric sites of monoamine transporters have been conducted. The results corroborated the molecular docking calculations, supporting the interaction of (-)-Syringaresinol with the allosteric site [].
Q5: What is the potential therapeutic relevance of (-)-Syringaresinol's mechanism of action?
A5: The distinct allosteric binding of (-)-Syringaresinol to monoamine transporters suggests a novel mechanism of action compared to conventional antidepressants. This presents an opportunity for developing new therapeutic agents with potentially fewer side effects and improved efficacy for treating depression and anxiety [].
Q6: Does (-)-Syringaresinol exhibit other biological activities?
A6: Yes, in addition to monoamine transporter inhibition, (-)-Syringaresinol demonstrates:
- Antifibrotic activity: It attenuates the proliferation of activated hepatic stellate cells (HSCs), reduces collagen deposition, and suppresses tumor necrosis factor (TNF)-α production in macrophages [].
- Neuritogenic activity: Both (+)- and (-)-Syringaresinol enantiomers, as well as their glucosides, promote neurite outgrowth in PC12h and Neuro2a cells in a dose-dependent manner [].
- Antioxidant activity: It displays free radical scavenging activity against DPPH and ABTS radicals [].
- Anti-inflammatory activity: It inhibits nitric oxide (NO) production and shows potential in reducing inflammation [].
Q7: What is the molecular formula and weight of (-)-Syringaresinol?
A7: The molecular formula of (-)-Syringaresinol is C22H26O8, and its molecular weight is 418.44 g/mol.
Q8: Is there any information available regarding the spectroscopic data of (-)-Syringaresinol?
A8: While the provided research abstracts do not detail specific spectroscopic data, numerous studies utilize techniques like NMR (1H NMR, 13C NMR, 2D NMR) and Mass Spectrometry (ESI-MS) to elucidate its structure and identify its presence in various plant extracts [, , , , , , , ].
Q9: Is there any information on the material compatibility and stability of (-)-Syringaresinol?
A9: The provided abstracts do not offer specific insights into material compatibility, stability under various conditions, or formulation strategies for (-)-Syringaresinol. Further research is necessary to explore these aspects.
A9: The provided abstracts primarily focus on the isolation, identification, and preliminary biological activity of (-)-Syringaresinol. Detailed investigations into its catalytic properties, computational modeling, SAR, safety regulations, pharmacokinetics, toxicology, drug delivery, environmental impact, and other related aspects require further research and are not explicitly addressed in the provided literature.
Q10: What in vitro studies have been conducted to assess the biological activity of (-)-Syringaresinol?
A10: Several in vitro studies have been carried out, including:
- Inhibition of HSC proliferation: (-)-Syringaresinol significantly inhibited the proliferation of activated HSC-T6 cells without exhibiting cytotoxicity in primary rat hepatocytes [].
- Reduction of collagen deposition: It reduced collagen deposition in activated HSC-T6 cells, indicating its potential as an anti-fibrotic agent [].
- Suppression of TNF-α production: (-)-Syringaresinol suppressed the production of the pro-inflammatory cytokine TNF-α in RAW264.7 macrophages stimulated with lipopolysaccharide [].
- Neuritogenesis: Both (+)- and (-)-Syringaresinol enantiomers, along with their glucosides, demonstrated dose-dependent neuritogenesis in PC12h cells, suggesting their potential in promoting neuronal differentiation [].
Q11: Have there been any in vivo studies on (-)-Syringaresinol?
A11: While the provided abstracts do not detail specific in vivo studies on (-)-Syringaresinol itself, one study mentions that the ethyl acetate and n-butanol extracts of Zanthoxylum bungeanum Maxim. (from which (-)-Syringaresinol-4-O-beta-D-glucoside was isolated) showed anti-inflammatory activity and improved cholesterol metabolism in vivo, suggesting potential therapeutic benefits of the extracts containing (-)-Syringaresinol-4-O-beta-D-glucoside []. Further research is needed to confirm the in vivo effects of isolated (-)-Syringaresinol.
Q12: What analytical techniques are commonly employed to identify and quantify (-)-Syringaresinol?
A12: Several analytical techniques are commonly employed, including:
- Chromatography: Different chromatographic techniques, such as column chromatography with silica gel, Sephadex LH-20, MCI, ODS, and semi-preparative HPLC are widely used for the isolation and purification of (-)-Syringaresinol from various plant sources [, , , , ].
- Spectroscopy: Spectroscopic methods like NMR (1H NMR, 13C NMR, 2D NMR), Mass Spectrometry (ESI-MS), IR, and UV are essential for structural elucidation and confirmation of (-)-Syringaresinol [, , , , , , , ].
- HPLC: High-performance liquid chromatography (HPLC), particularly chiral HPLC, plays a crucial role in separating and characterizing the (+)- and (-)-enantiomers of Syringaresinol and its glucosides [, ].
Q13: Is there a specific HPLC method for determining (-)-Syringaresinol content in plant material?
A13: Yes, a study describes an HPLC method for determining the content of (-)-Syringaresinol-4-O-β-D-glucosidase in Albizia kalkora (Roxb.) Prain. This method employs a Kromasil C18 column with a methanol-water mobile phase and detection at 210 nm [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


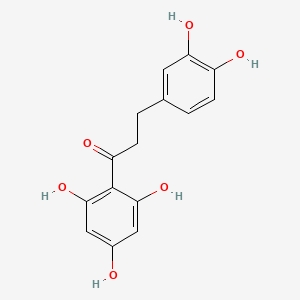
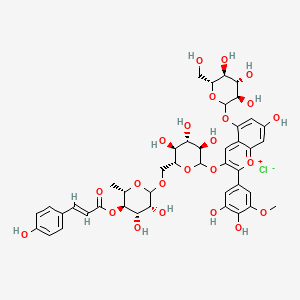
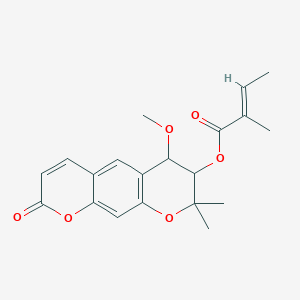
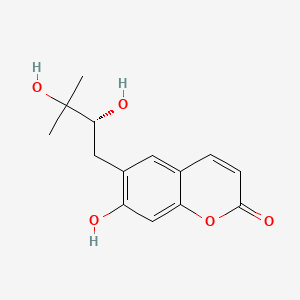

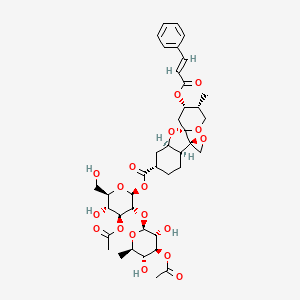
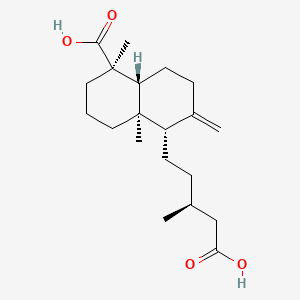
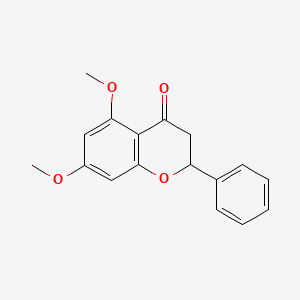
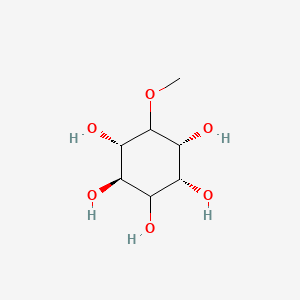
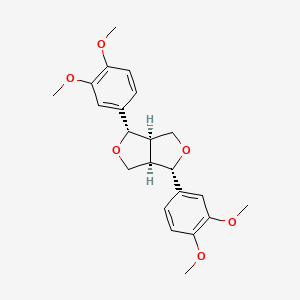
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-2-[(2R,3R,4R,5R,6R)-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B600659.png)
